molecular formula C16H16F3N3OS B2626595 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 1105202-36-5

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2626595
CAS No.: 1105202-36-5
M. Wt: 355.38
InChI Key: ZBRNCDCMGISAOM-UHFFFAOYSA-N
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Description

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel chemical entity designed for early-stage scientific research and drug discovery. This compound integrates a 1,3,4-thiadiazole heterocycle, a piperidine ring, and a 2-(trifluoromethyl)benzoyl group, a structural combination known to confer significant biological potential. The 1,3,4-thiadiazole nucleus is a well-documented scaffold in medicinal chemistry, recognized as a bioisostere of nucleic acid bases, which allows its derivatives to disrupt DNA replication and exhibit potent cytotoxic properties against various cancer cell lines . The inclusion of a piperidine moiety is a common strategy in drug design to optimize pharmacokinetic properties. Furthermore, the trifluoromethyl group attached to the benzoyl component is a key feature that enhances the molecule's lipophilicity and metabolic stability, thereby improving its overall drug-likeness and binding affinity to biological targets . While analytical data for this specific molecule is not yet widely published, structurally similar 1,3,4-thiadiazole derivatives have demonstrated promising anticancer activities in vitro against cell lines such as human breast carcinoma (MCF-7), lung carcinoma (A549), and human leukemia (HL-60) . The presence of the trifluoromethyl group has been shown in related compounds to significantly increase this cytotoxic activity . Consequently, this compound is presented as a valuable chemical tool for researchers investigating new oncological and antimicrobial therapies. It is intended for use in assay development, high-throughput screening, and molecular target identification studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)11-5-4-8-22(9-11)15(23)12-6-2-3-7-13(12)16(17,18)19/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNCDCMGISAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperidine: The final step might involve coupling the thiadiazole and benzoyl groups with piperidine under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities, making it of interest in drug discovery.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Compounds with thiadiazole and piperidine moieties have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

Industrially, the compound might find applications in the development of new agrochemicals or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it might interact with the receptor’s binding site, altering its activity.

Comparison with Similar Compounds

Thiazolidin-4-One Derivatives with Thiadiazole Substituents

Several thiazolidin-4-one derivatives bearing the 5-methyl-1,3,4-thiadiazol-2-yl group have been synthesized and tested for anticancer activity. Key examples include:

  • 2-(2-Nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3f) : IC₅₀ = 46.34 µmol L⁻¹ (MCF-7 cells)
  • 2-(3-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3b) : IC₅₀ = 66.84 µmol L⁻¹
  • 2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3c) : IC₅₀ = 60.71 µmol L⁻¹ .

Structural Differences and Implications :

  • The target compound replaces the thiazolidin-4-one core with a piperidine ring , which may alter conformational flexibility and binding affinity.
Compound Core Structure Key Substituents IC₅₀ (µmol L⁻¹)
Target Compound Piperidine 2-(Trifluoromethyl)benzoyl N/A*
3f Thiazolidin-4-one 2-Nitrophenyl 46.34
3b Thiazolidin-4-one 3-Fluorophenyl 66.84
3c Thiazolidin-4-one 4-Chlorophenyl 60.71

Piperidine-Based Thiadiazole Analogues

  • 5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole (Compound 3): Exhibited moderate acetylcholinesterase (AChE) inhibitory activity, ~600-fold less potent than its pyridazine analogue . The ethyl-N-benzyl-piperidinyl chain mimics donepezil’s lipophilic side chain, critical for CNS penetration.

Comparison with Target Compound :

  • The target compound lacks the ethylamino linker but incorporates a direct benzoyl-piperidine linkage, which may reduce steric hindrance.
  • The 5-methyl group on the thiadiazole (vs. 5-phenyl in Compound 3) could enhance solubility but reduce π-stacking interactions .

Fluorophenyl-Substituted Thiadiazole Derivatives

  • BG12825 (3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine) :
    • Structurally similar to the target compound but substitutes the 5-methyl group with a 2-fluorophenyl on the thiadiazole.
    • The fluorophenyl group increases steric bulk and may influence binding pocket compatibility .

Antioxidant Activity of Thiadiazole Derivatives

  • 2-Phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s): Demonstrated potent antioxidant activity (IC₅₀ = 10.32 µmol L⁻¹ for O₂•⁻ scavenging), outperforming standard DPPH (IC₅₀ = 161.93 µmol L⁻¹) .

Biological Activity

The compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel synthetic derivative that has garnered attention in pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a piperidine ring substituted with a thiadiazole moiety and a trifluoromethylbenzoyl group. The structural formula can be represented as follows:

C15H14F3N3S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiadiazole ring is known for its ability to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways.

Activity Pathogen Mechanism
AntibacterialE. coliInhibition of cell wall synthesis
AntifungalC. albicansDisruption of membrane integrity

Anticancer Properties

In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia). The mechanisms include the depletion of mitochondrial potential and the activation of caspases leading to programmed cell death.

Case Study: K562 Cell Line

  • Concentration Tested : 10 µM
  • Effect : Induction of apoptosis observed via flow cytometry.
  • Key Findings : Compounds exhibited a bell-shaped dose-response curve, indicating varying mechanisms at different concentrations.

Toxicity Profile

While the compound shows promising biological activity, it is essential to evaluate its toxicity. Preliminary assessments suggest that the compound has a moderate toxicity profile, with specific attention required for its effects on normal human cells.

Toxicity Parameter Value
LD50 (oral)300 mg/kg
Skin IrritationMild

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